N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide
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Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C14H12ClFN2O3 and its molecular weight is 310.71. The purity is usually 95%.
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Scientific Research Applications
Novel Inhibitors for Malaria Treatment
Research has explored derivatives of similar compounds for their potential as novel chemotypes for malaria treatment. Studies have focused on modifying the substitution patterns around the aromatic ring and variations on the alkyl chain to probe potency and metabolic stability, aiming to discover compounds with a long half-life and improved metabolic profiles in vivo (Krake et al., 2017).
Synthesis and Catalytic Applications
Derivatives of similar compounds have been developed and tested for their catalytic activity in chemical reactions. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide has been effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, showcasing the utility of these compounds in facilitating broad range coupling reactions of (hetero)aryl bromides with various amines (Bhunia et al., 2017).
Fluorescent Chemosensors for Metal Ions
A phenoxazine-based fluorescent chemosensor, which could be structurally related to the query compound, was developed for discriminative detection of Cd2+ and CN− ions. This demonstrates the potential of similar compounds in environmental monitoring and bio-imaging applications, providing a tool for detecting hazardous substances in various mediums (Ravichandiran et al., 2020).
Organic Synthesis and Chemical Reactivity
Compounds with similar structural frameworks have been synthesized and evaluated for their reactivity and potential applications in organic synthesis. This includes the development of novel synthetic methodologies and the exploration of their mechanisms, offering insights into the versatile roles these compounds can play in the synthesis of complex molecules (Mamedov et al., 2016).
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3/c15-11-7-10(1-2-12(11)16)18-14(20)13(19)17-5-3-9-4-6-21-8-9/h1-2,4,6-8H,3,5H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYDVGYYQQLOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCCC2=COC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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